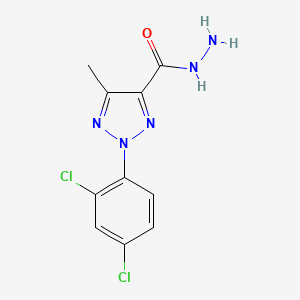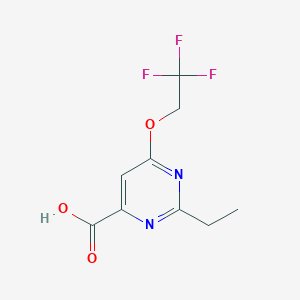
Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H8Cl2N2O2 and a molecular weight of 235.06 g/mol . This compound is a pyrimidine derivative, known for its unique blend of reactivity and stability, making it a valuable asset in various research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate typically involves the reaction of 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for achieving high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex biaryl compounds.
Applications De Recherche Scientifique
Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Methyl 2-chloro-6-methylpyrimidine-4-carboxylate: Similar in structure but with a methyl group instead of a 2-chloroethyl group.
Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate: Contains a methylsulfanyl group instead of a 2-chloroethyl group.
Uniqueness: Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability properties. This makes it particularly valuable in applications requiring precise chemical modifications and stability under various conditions .
Propriétés
Formule moléculaire |
C8H8Cl2N2O2 |
|---|---|
Poids moléculaire |
235.06 g/mol |
Nom IUPAC |
methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-14-8(13)5-4-6(10)12-7(11-5)2-3-9/h4H,2-3H2,1H3 |
Clé InChI |
LJTQIFXVXAVYEG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC(=N1)CCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-cyclopentylbenzofuro[3,2-d]pyrimidine](/img/structure/B11785880.png)


![1-(6-Methoxybenzo[d]thiazol-2-yl)ethanamine](/img/structure/B11785892.png)



![(1S,5S)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B11785915.png)






